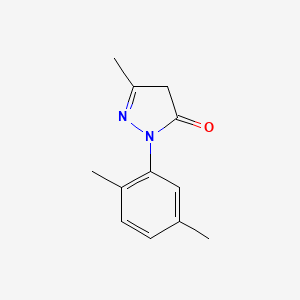

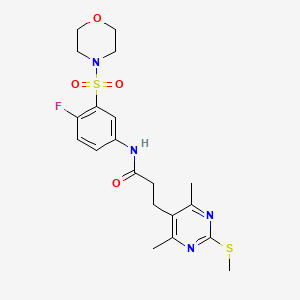

![molecular formula C7H9FN2O2 B2884707 [1-(2-fluoroethyl)-1H-pyrazol-3-yl]acetic acid CAS No. 1429418-69-8](/img/structure/B2884707.png)

[1-(2-fluoroethyl)-1H-pyrazol-3-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[1-(2-fluoroethyl)-1H-pyrazol-3-yl]acetic acid” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “[1-(2-fluoroethyl)-1H-pyrazol-3-yl]acetic acid”, often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction is part of the larger family of click reactions, which are characterized by their efficiency and versatility .Molecular Structure Analysis

The molecular formula of “[1-(2-fluoroethyl)-1H-pyrazol-3-yl]acetic acid” is C7H9FN2O2, and its molecular weight is 172.16 .Chemical Reactions Analysis

Pyrazole derivatives, including “[1-(2-fluoroethyl)-1H-pyrazol-3-yl]acetic acid”, can participate in various chemical reactions. For instance, they can undergo a Suzuki–Miyaura cross-coupling reaction with different arylboronic acids .Scientific Research Applications

Fluorescent Properties and Synthesis

- Synthesis and Characterization : A series of 1,3,5-triaryl-2-pyrazolines, closely related to the chemical structure , was synthesized to explore their fluorescent properties. These compounds demonstrated fluorescence in the blue region of the visible spectrum upon ultraviolet irradiation, indicating potential applications in materials science for creating fluorescent materials (Hasan, Abbas, & Akhtar, 2011).

Anticancer Activity

- Anticancer Compounds Synthesis : Research into fluoro-substituted benzo[b]pyran derivatives, which share a similar fluoro-substituent feature with the compound , revealed compounds with significant anti-lung cancer activity. These findings suggest the potential of fluoro-substituted compounds in the development of new anticancer drugs (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Corrosion Inhibition

- Corrosion Inhibition : Pyrazoline derivatives, such as 2-(4-(4,5-dihydro-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenoxy)acetic acid and its analogs, have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic solutions. These compounds exhibit high inhibition efficiency, suggesting their application in protecting industrial materials against corrosion (Lgaz, Saha, Chaouiki, Bhat, Salghi, Shubhalaxmi, Banerjee, Ali, Khan, & Chung, 2020).

Future Directions

The future research directions for “[1-(2-fluoroethyl)-1H-pyrazol-3-yl]acetic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . The development of new and efficient methodologies for synthesizing these compounds could also be a focus of future research .

properties

IUPAC Name |

2-[1-(2-fluoroethyl)pyrazol-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O2/c8-2-4-10-3-1-6(9-10)5-7(11)12/h1,3H,2,4-5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTZESHKEFGMAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1CC(=O)O)CCF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2-fluoroethyl)-1H-pyrazol-3-yl]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2884624.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2884630.png)

![(2-Isopropyl-2-azaspiro[4.5]dec-4-yl)methanamine](/img/structure/B2884631.png)

![4-[2-(Benzyloxy)phenyl]-1,3-thiazole](/img/structure/B2884633.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2884634.png)

![1-[(4-BRomo-2-methylbenzene)sulfonyl]pyrrolidine](/img/structure/B2884635.png)

![2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid](/img/structure/B2884637.png)

![N-(3-acetamidophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2884641.png)

![1-[4-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2884646.png)